molecular formula C11H20N2O2 B4180152 N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide

N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide

Cat. No.: B4180152
M. Wt: 212.29 g/mol
InChI Key: QUFFEONNGBZXGY-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide is a piperidine-based compound featuring a tetrahydrofuran carboxamide moiety. The compound’s core structure includes a piperidine ring substituted at the 4-position with a methyl group and a tetrahydrofuran carboxamide chain, which distinguishes it from related molecules .

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-13-6-4-9(5-7-13)12-11(14)10-3-2-8-15-10/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFFEONNGBZXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:
  • Piperidine Ring : A common feature in all compared compounds. Substituents on the piperidine (e.g., methyl, phenethyl, or benzyl groups) influence reactivity and biological activity.
  • Tetrahydrofuran/Furan Moiety : The tetrahydrofuran carboxamide group is shared with several analogs, though substituents on the furan ring vary (e.g., halogenation, methoxy groups).
Notable Analogs:

Tetrahydrofuranyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-2-carboxamide): Shares the tetrahydrofuran carboxamide group but includes a phenethyl substituent on the piperidine. Known for opioid receptor activity due to structural resemblance to fentanyl .

N-(4-Chlorobenzyl)tetrahydro-2-furancarboxamide :

  • Features a chlorobenzyl group instead of the methyl substituent, altering hydrophobicity and binding affinity .

N-(1-(2-Furanyl)piperidin-4-yl)-4-chlorobenzamide :

  • Replaces tetrahydrofuran with a furan ring and introduces a 4-chlorobenzamide group, impacting metabolic stability .

1-[(4-Methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide :

  • Incorporates a sulfonyl group and methoxyphenyl substituent, enhancing electron-withdrawing properties .

Structural Comparison Table :

Compound Name Piperidine Substituent Furan/Tetrahydrofuran Substituent Key Functional Groups Reference
N-(1-methyl-4-piperidinyl)THF-carboxamide 1-Methyl Tetrahydrofuran carboxamide None
Tetrahydrofuranyl Fentanyl 1-Phenethyl Tetrahydrofuran carboxamide Phenyl
N-(4-Chlorobenzyl)THF-carboxamide 4-Chlorobenzyl Tetrahydrofuran carboxamide Chlorine
1-[(4-Methoxyphenyl)sulfonyl]-... 4-Methoxyphenylsulfonyl Tetrahydrofuran carboxamide Sulfonyl, Methoxy

Physicochemical Properties

  • Melting Points: Tetrahydrofuranyl Fentanyl: No specific data, but analogs like compound 34 () show m.p. 239–240°C . N-(4-Chlorobenzyl)THF-carboxamide: Likely higher than the target compound due to chloro substitution .
  • NMR Data :
    • Piperidine protons in analogs resonate at δ 1.2–3.5 ppm, while tetrahydrofuran carboxamide carbonyls appear at ~170 ppm in $^{13}\text{C}$ NMR .

Unique Advantages of N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide

  • Simplified Structure : The absence of bulky substituents (e.g., phenethyl or sulfonyl groups) may improve solubility and synthetic accessibility.
  • Metabolic Predictability : Methyl substitution on piperidine could reduce oxidative metabolism compared to benzyl or aryl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide
Reactant of Route 2
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N-(1-methyl-4-piperidinyl)tetrahydro-2-furancarboxamide

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